1,2-Dimesitylethanone
Description
1,2-Dimesitylethanone is a substituted ethanone derivative featuring two mesityl (2,4,6-trimethylphenyl) groups at the 1- and 2-positions of the ethanone backbone. These compounds are characterized by their steric bulk and electronic properties, which influence reactivity, thermal stability, and applications in coordination chemistry or materials science. For instance, 1,2-diphenylethanone is noted for its role in synthetic organic chemistry, often serving as a precursor for ligands or polymers .
Properties
Molecular Formula |
C20H24O |
|---|---|
Molecular Weight |
280.4g/mol |
IUPAC Name |
1,2-bis(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C20H24O/c1-12-7-14(3)18(15(4)8-12)11-19(21)20-16(5)9-13(2)10-17(20)6/h7-10H,11H2,1-6H3 |
InChI Key |
VEQCXWMGUSPDQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)C2=C(C=C(C=C2C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The substitution pattern (1,2- vs. 1,3-) and substituent bulk significantly impact molecular properties:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in 3,5-dimethoxyphenyl derivatives) increase electron density at the carbonyl group, altering reactivity in redox or catalytic processes .
Thermal Properties
Thermal stability varies with substituent bulk and electronic effects. Data from analogous compounds (Table 4 in ) suggest:

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Reference |
|---|---|---|---|
| 1,2-Diphenylethanone | ~120–125 | >250 | |
| 1-(3,5-Dimethoxyphenyl)ethanone | ~80–85 | ~200 | |
| 1-(2,6-Dimethylphenyl)ethanone | ~95–100 | ~220 |
1,2-Dimesitylethanone is expected to exhibit higher thermal stability (>300°C) due to the mesityl groups' rigidity and steric protection of the carbonyl group.
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